3-(3-Fluorophenyl)acrylic acid
Overview
Description
3-(3-Fluorophenyl)acrylic acid, also known as (E)-3-(3-Fluorophenyl)acrylic acid or 3-fluorocinnamic acid, is an organic acid that belongs to the acrylic acids group . It is a white crystalline solid in its pure form .
Synthesis Analysis
3-Fluorocinnamic acid can be prepared by the Knoevenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde . It can also be formed as a side product in the kinetic resolution of β-phenylalanine derivatives via selective conversion of a single enantiomer to the corresponding acrylic acid . Recent research has shown that it can be prepared by Suzuki coupling of the corresponding boronic acid with carbon dioxide .Molecular Structure Analysis
The molecular formula of 3-(3-Fluorophenyl)acrylic acid is C9H7FO2 . The compound has a molecular weight of 166.149 Da .Physical And Chemical Properties Analysis
3-(3-Fluorophenyl)acrylic acid is a white crystalline solid with a melting point of 166.2-166.8 °C . It is soluble in water and polar organic solvents .Scientific Research Applications
3-(3-Fluorophenyl)acrylic acid has been used in the synthesis of metal complexes, which exhibit interesting structural and magnetic properties. For instance, Liu, Liu, and Li (2011) synthesized new complexes with 3-(3-Fluorophenyl)acrylic acid, demonstrating significant antiferromagnetic interactions and short C-F...F-C contacts in these complexes, suggesting potential applications in materials science and magnetism research (Gui-lei Liu, Caiming Liu, & Hui Li, 2011).
Hennig et al. (2012) explored the use of acrylic acid derivatives, including 3-(3-Fluorophenyl)acrylic acid, in the quantification of grafted poly(acrylic acid) on micro- and nanoparticles. This research is important for applications in biochemistry and medical diagnostics (A. Hennig et al., 2012).
The compound has been involved in the preparation of fluorinated polyurethane acrylate/SiO2 hybrid materials, as described by Yu et al. (2013). These materials have potential applications in coatings, adhesives, and finishes for various surfaces (L. Z. Yu et al., 2013).
Abu-Rayyan et al. (2022) studied acrylamide derivatives, including those related to 3-(3-Fluorophenyl)acrylic acid, for their effectiveness as corrosion inhibitors. This research is significant for industrial applications, particularly in protecting metals from corrosion (Ahmed Abu-Rayyan et al., 2022).
Dai et al. (2014) developed a fluorescent probe based on acrylic acid derivatives, including 3-(3-Fluorophenyl)acrylic acid, for the detection of cysteine. This has implications in biochemical research and diagnostics (Xi Dai et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSIUKMGSDOSTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293656 | |
Record name | 3-(3-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)acrylic acid | |
CAS RN |
458-46-8 | |
Record name | 3-(3-Fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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